Stereochemical Identity and Enantiomeric Purity Requirements
The (R)-enantiomer (CAS 1212976-67-4) is the required stereoisomer for specific drug candidate syntheses targeting CNS disorders and kinase inhibition, where the (S)-enantiomer (CAS 1071435-66-9) would produce a diastereomeric product with divergent receptor binding . Patent CN101519374B explicitly documents that conventional chiral resolution methods for pyridyl aminoalcohols yield enantiomers with ee values of only 50–60%, and that products are prone to racemization during resolution, making pre-resolved, enantiomerically pure (R)-form procurement essential for avoiding failed asymmetric syntheses [1].
| Evidence Dimension | Enantiomeric excess (ee) achievable via generic resolution vs. pre-resolved procurement |
|---|---|
| Target Compound Data | (R)-enantiomer, CAS 1212976-67-4, commercially available at ≥98% purity with defined (R)-configuration |
| Comparator Or Baseline | Racemic pyridyl aminoalcohol resolved via conventional methods: ee values 50–60% reported in CN101519374B |
| Quantified Difference | ≥98% ee (pre-resolved procurement) vs. 50–60% ee (generic resolution); ≥38 percentage-point ee advantage |
| Conditions | Chiral HPLC analysis; CBS-catalyzed reduction and catalytic hydrogenation debenzylation methods described in CN101519374B |
Why This Matters
Procuring the pre-resolved (R)-enantiomer eliminates the risk of low-ee intermediates that cause failed downstream asymmetric syntheses, directly impacting project timelines and API purity.
- [1] CN101519374B – Method for synthesizing derivatives of chiral pyridyl aminoalcohols, and intermediate products and final products of same. Asymchem Laboratories (Tianjin). Published 2013-05-15. View Source
